molecular formula C19H18N4S B2732183 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-08-8

3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2732183
CAS RN: 863002-08-8
M. Wt: 334.44
InChI Key: QCDWGWKUHJMUQD-UHFFFAOYSA-N
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Description

3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole and triazole, and it possesses unique properties that make it a promising candidate for research in the areas of medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It is also believed to act on the COX-2 enzyme, which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its high potency and specificity. It can be used in small concentrations to achieve significant effects, which reduces the cost of experiments. However, one of the limitations is that the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole. One of the areas of interest is in the development of novel anti-inflammatory and analgesic drugs based on this compound. It is also being studied for its potential use in cancer therapy and as a diagnostic tool for certain types of cancer. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of 4-methyl-5-((1-phenylethyl)thio)-1,2,4-triazole-3-thiol with indole-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation process, resulting in the formation of the desired compound. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

The potential applications of 3-(4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole in scientific research are vast. One of the most promising areas of research is in the field of pharmacology, where this compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-13(14-8-4-3-5-9-14)24-19-22-21-18(23(19)2)16-12-20-17-11-7-6-10-15(16)17/h3-13,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWGWKUHJMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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